molecular formula C7H4F2N2S B1591125 5,7-Difluorobenzo[d]thiazol-2-amine CAS No. 788124-34-5

5,7-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B1591125
CAS No.: 788124-34-5
M. Wt: 186.18 g/mol
InChI Key: OEEBJKDZPLDBQI-UHFFFAOYSA-N
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Description

5,7-Difluorobenzo[d]thiazol-2-amine (CAS No. 788124-34-5) is a fluorinated benzothiazole derivative with the molecular formula C₇H₄F₂N₂S. It is an industrial-grade compound with 99% purity, typically supplied in 25 kg cardboard drums . Structurally, it features a benzothiazole core substituted with fluorine atoms at the 5- and 7-positions and an amine group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of fluorine, which enhance stability and influence reactivity .

Preparation Methods

Preparation Methods of 5,7-Difluorobenzo[d]thiazol-2-amine

Direct Synthesis from Fluorinated Precursors

One common approach to prepare fluorinated benzo[d]thiazole amines is starting from appropriately fluorinated anilines or halogenated benzo[d]thiazole precursors, followed by amination reactions.

  • Fluorinated benzo[d]thiazole ring construction: The benzo[d]thiazole core with fluorine atoms at 5 and 7 positions can be synthesized by cyclization of fluorinated 2-aminothiophenol derivatives with suitable carboxylic acid derivatives or aldehydes under dehydrating conditions. This step ensures the correct substitution pattern on the benzothiazole ring.

  • Amination at position 2: The 2-position amine group is typically introduced either by direct amination of a 2-halobenzo[d]thiazole intermediate or by reduction of a 2-nitrobenzo[d]thiazole precursor.

Uronium-Type Activating System for Amide Formation

According to a synthetic procedure employing uronium-type activating agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine), the amination can be facilitated in mild conditions with good yields.

  • The reaction is typically carried out in dichloromethane or ethyl acetate at 0–20°C for about 3 hours.

  • This method is effective for coupling amines with carboxylic acids or acid derivatives, which can be used in the synthesis of this compound derivatives or intermediates.

Phosphonic Acid Anhydride (T3P) Mediated Coupling

Another method involves the use of T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide) as a coupling agent in the presence of DIPEA.

  • This method allows for amide bond formation under mild conditions in dichloromethane at 0°C to room temperature.

  • After the reaction, typical workup includes aqueous extraction, drying, and purification by silica gel chromatography.

  • The yield can vary; an example yield reported was 18% for a related compound under these conditions, indicating room for optimization.

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis

A more recent and efficient approach uses N-heterocyclic carbene catalysis for the synthesis of N-acyl 2-aminobenzothiazoles, which can be adapted for this compound derivatives.

  • The procedure involves reacting 2-aminobenzothiazole derivatives with aldehydes in the presence of a triazolium salt catalyst, an oxidant, and a base such as cesium carbonate.

  • The reaction is conducted under inert atmosphere at room temperature for 12 hours.

  • This method provides a facile and mild route to amide derivatives of benzo[d]thiazoles, which can be precursors or analogs of the target compound.

Halogenation and Subsequent Amination

In some synthetic strategies, chlorination of hydroxy-substituted benzo[d]thiazole derivatives is followed by nucleophilic substitution with ammonia to introduce the amino group at position 2.

  • For example, chlorination with POCl3 under microwave irradiation converts hydroxy groups to chloro substituents.

  • Subsequent treatment with aqueous ammonia solution (33%) yields 7-amino-5-chloro substituted intermediates.

  • Further substitution at the 5-chloro position with boronic acids under Suzuki coupling conditions allows for functionalization, potentially including fluorinated groups.

Reaction of Fluorinated Benzoic Acids with Thiosemicarbazide

Although this method is more common for thiadiazole derivatives, it provides insight into the synthesis of fluorinated heterocycles.

  • The reaction of 2,6-difluorobenzoic acid with thiosemicarbazide at 90°C for 6 hours yields fluorinated thiadiazole amines.

  • The product precipitates upon cooling and can be purified by crystallization.

  • This approach highlights the utility of fluorinated benzoic acids as starting materials for heterocyclic amines.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature & Time Yield (%) Notes
Uronium-type activation (TBTU/HOBt/DIPEA) TBTU, HOBt, DIPEA, DCM or EtOAc 0–20°C, 3 h ~79% (related compounds) Mild, efficient for amide bond formation
T3P/DIPEA mediated coupling T3P (50% in AcOEt), DIPEA, DCM 0°C to RT, 1 h ~18% (example) Mild, requires optimization
NHC catalysis Triazolium salt, aldehyde, oxidant, base (Cs2CO3) 25°C, 12 h Moderate to good Facile, mild, suitable for amide derivatives
Halogenation + amination POCl3 (microwave), NH3 (33% aqueous) Microwave, then RT Not specified Useful for chlorinated intermediates
Fluorinated benzoic acid + thiosemicarbazide 2,6-Difluorobenzoic acid, thiosemicarbazide 90°C, 6 h Not specified Crystallization purification

Detailed Research Findings and Notes

  • The uronium-type activating system is widely used in peptide and amide synthesis, providing high efficiency and selectivity. Its application to fluorinated benzo[d]thiazol-2-amine derivatives suggests potential for scalable synthesis.

  • The T3P-mediated coupling offers an alternative with fewer side products and easier purification, though yields reported in related compounds are modest, indicating that reaction conditions might require fine-tuning for optimal results.

  • The NHC catalysis method represents a modern organocatalytic approach, enabling mild reaction conditions and broad substrate scope. It is particularly useful for synthesizing N-acyl derivatives of benzo[d]thiazoles, which can be further transformed into amines.

  • The halogenation-then-amination route is a classical synthetic strategy for introducing amino groups via nucleophilic aromatic substitution, especially useful when direct amination is challenging due to electronic effects of fluorine substituents.

  • The use of fluorinated benzoic acids as starting materials in heterocycle synthesis underscores the importance of accessible fluorinated building blocks for preparing fluorinated benzo[d]thiazol-2-amine derivatives.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 5,7-Difluorobenzo[d]thiazol-2-amine include:

  • 5,7-Dichlorobenzo[d]thiazol-2-amine (CAS 158465-13-5): Chlorine replaces fluorine, increasing molecular weight (219.09 g/mol vs. 186.19 g/mol) and altering lipophilicity .
  • 5,6-Difluorobenzo[d]thiazol-2-amine (CAS Ref. 10-F620814): Fluorine atoms at positions 5 and 6, leading to distinct electronic and steric effects .
  • 6-Fluorobenzo[d]thiazol-2-amine (CAS 348-40-3): Mono-fluorinated analogue with reduced electron-withdrawing effects .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Substituents Reference
This compound Not reported 186.19 Industrial grade (99%) 5-F, 7-F, 2-NH₂
5,7-Dichlorobenzo[d]thiazol-2-amine Not reported 219.09 N/A 5-Cl, 7-Cl, 2-NH₂
4-Chloro-N,N-dimethylbenzo[d]thiazol-2-amine 95–96 212.72 89 4-Cl, 2-N(CH₃)₂
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine 297–299 319.39 61 Pyrimidine-linked, 2-NH₂

Notes:

  • N,N-Dimethyl derivatives (e.g., 4-Chloro-N,N-dimethylbenzo[d]thiazol-2-amine) exhibit lower melting points, suggesting reduced crystallinity due to alkylation .

Industrial and Commercial Aspects

  • Pricing : 5,6-Difluorobenzo[d]thiazol-2-amine is priced at €635/g, reflecting the cost of fluorinated intermediates .
  • Storage : 5,7-Dichlorobenzo[d]thiazol-2-amine requires protection from light and inert atmospheres, whereas fluorine analogues may offer better stability under ambient conditions .

Biological Activity

5,7-Difluorobenzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with fluorine substitutions at the 5 and 7 positions and an amino group at the 2 position. The molecular formula is C7H4F2N2SC_7H_4F_2N_2S, and it has a molecular weight of approximately 174.18 g/mol. The presence of fluorine enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound is believed to disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death.
  • Anticancer Activity : It may inhibit key signaling pathways involved in cancer cell proliferation and survival. Research indicates that it can act on various tumor-related proteins, including tyrosine kinases .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism likely involves membrane disruption and enzyme inhibition, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including those associated with breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these activities range from low nanomolar to micromolar concentrations, indicating potent activity against tumor cells .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Study on Anticancer Efficacy : A study investigated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in MCF-7 cells with IC50 values around 2.49 μM .
  • Antimicrobial Screening : In another study focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. It demonstrated effective inhibition comparable to standard antibiotics.
  • Mechanistic Insights : Further research has delved into the molecular mechanisms by which this compound exerts its effects. It was found to interact with kinases involved in critical signaling pathways, suggesting a multifaceted approach to its anticancer properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound NameStructure FeaturesNotable Activities
This compoundAmino group at position 2Antimicrobial and anticancer agent
6,7-Difluorobenzo[d]thiazol-2-amineFluorine substitutionsAntimicrobial properties
4,6-Difluorobenzo[d]thiazol-2-amineDifferent substitution patternPotential anticancer activity

This table illustrates how variations in substitution patterns influence the biological activities of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Difluorobenzo[d]thiazol-2-amine, and how does fluorination regioselectivity impact yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For fluorinated derivatives, regioselectivity is critical. A common approach is the reaction of 2-aminothiazole precursors with fluorinating agents (e.g., Selectfluor) under controlled conditions. For example, fluorination at the 5- and 7-positions can be achieved via palladium-catalyzed cross-coupling or direct electrophilic fluorination. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity. Column chromatography (silica gel, ethyl acetate/hexane gradients) is often used for purification, with yields ranging from 50–70% depending on substituent steric effects . Key Challenges : Competing side reactions (e.g., over-fluorination) require precise stoichiometry and inert atmospheres.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HRMS (ESI-TOF) : Confirms molecular mass with <1 ppm error (e.g., calculated [M+H]+ 215.0432, observed 215.0425) .
  • IR Spectroscopy : Identifies amine (–NH₂) stretches (~3300–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • NMR : 19F NMR^{19}\text{F NMR} distinguishes 5- and 7-fluorine chemical shifts (δ −110 to −125 ppm for aromatic C–F). 1H NMR^{1}\text{H NMR} resolves coupling between fluorine and adjacent protons (e.g., 3JHF^3J_{H-F} ≈ 8–10 Hz) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets model frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The HOMO-LUMO gap correlates with chemical stability; fluorination reduces the gap by 0.5–1.0 eV compared to non-fluorinated analogs, increasing reactivity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., C–F σ* → N lone pair), influencing amine basicity . Validation : Compare computed 19F NMR^{19}\text{F NMR} shifts with experimental data (MAE <5 ppm) .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of fluorinated thiazoles?

  • Methodological Answer :

  • Statistical Validation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., lipophilicity, fluorine position) influencing bioactivity. For example, 5,7-difluoro substitution enhances membrane permeability (logP ~2.1) but may reduce target binding due to steric clashes .
  • In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., dopamine receptors). Fluorine’s electronegativity can disrupt hydrogen bonding networks, explaining variability in IC₅₀ values .
  • Experimental Controls : Include non-fluorinated analogs to differentiate fluorine-specific effects from scaffold contributions .

Q. How do solvent-free conditions and green catalysts improve the scalability of this compound derivatives?

  • Methodological Answer : Eaton’s reagent (P₂O₅·MeSO₃H) enables solvent-free Friedel-Crafts acylation, reducing waste. For example, coupling with aromatic aldehydes under microwave irradiation (80°C, 20 min) achieves >80% conversion. Mechanochemical grinding (ball milling) with K₂CO₃ as a base minimizes solvent use in nucleophilic substitutions . Limitations : Scalability requires optimization of energy input and catalyst recovery .

Q. Key Research Gaps

  • Mechanistic Insights : Limited experimental data on fluorination kinetics under varying pH conditions.
  • Toxicity Profiling : In vitro cytotoxicity assays (e.g., HepG2 cells) are needed to assess therapeutic index.

Properties

IUPAC Name

5,7-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEBJKDZPLDBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567561
Record name 5,7-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788124-34-5
Record name 5,7-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of N-(3,5-difluorophenyl) thiourea (3.40 g, 18.07 mmol) in DCE (95 mL) was added a solution of bromine in DCE (5 mL) below 30° C. The mixture was heated at reflux for 2.5 h, then cooled to 10° C., and the precipitate formed was collected by filtration and washed with DCE. The solid was stirred with water (200 mL), basified by treatment with conc. ammonium hydroxide, filtered, and dried in a vacuum oven to afford 5,7-difluoro-1,3-benzothiazol-2-amine (3.05 g, 90%). ret. time 2.18; m/z 187.1 (NH+); 1H NMR (400 MHz, DMSO-d6) δ 6.92 (m, 1H), 7.00 (m, 2H), 7.92 (s, 2H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
5,7-Difluorobenzo[d]thiazol-2-amine
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
5,7-Difluorobenzo[d]thiazol-2-amine
Benzyl-hexadecanoyl-dimethylazanium
5,7-Difluorobenzo[d]thiazol-2-amine
Benzyl-hexadecanoyl-dimethylazanium
5,7-Difluorobenzo[d]thiazol-2-amine
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
5,7-Difluorobenzo[d]thiazol-2-amine
Benzyl-hexadecanoyl-dimethylazanium
5,7-Difluorobenzo[d]thiazol-2-amine

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